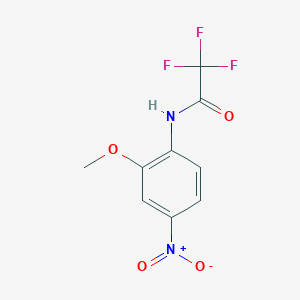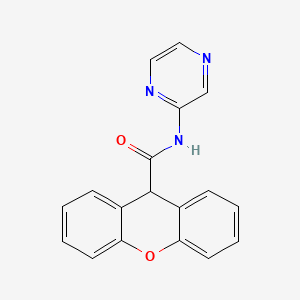
N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound that features a pyrazine ring attached to a xanthene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide typically involves the condensation of pyrazin-2-amine with 9H-xanthene-9-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and suitable solvents.
Major Products Formed
Oxidation: N-oxide derivatives of the pyrazine ring.
Reduction: Dihydropyrazine derivatives.
Substitution: Functionalized xanthene derivatives with various substituents.
Scientific Research Applications
N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety’s inherent fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the xanthene moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)-9H-xanthene-9-carboxamide
- N-(quinolin-2-yl)-9H-xanthene-9-carboxamide
- N-(benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Uniqueness
N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C18H13N3O2 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-pyrazin-2-yl-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C18H13N3O2/c22-18(21-16-11-19-9-10-20-16)17-12-5-1-3-7-14(12)23-15-8-4-2-6-13(15)17/h1-11,17H,(H,20,21,22) |
InChI Key |
KOZOPFWXLGLHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2,5-dimethylbenzenesulfonamide](/img/structure/B10970751.png)
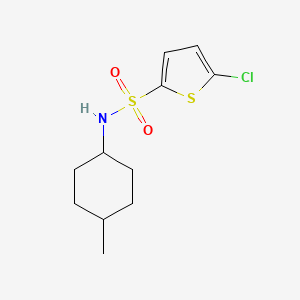
![3-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline](/img/structure/B10970763.png)
![5-[4-(4-Acetylphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B10970769.png)
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10970777.png)
![2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10970779.png)
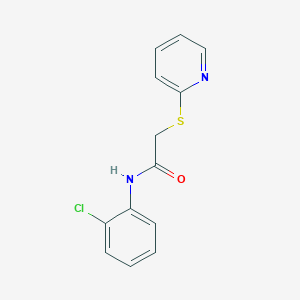
![3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10970801.png)
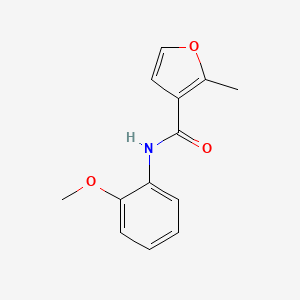

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10970813.png)
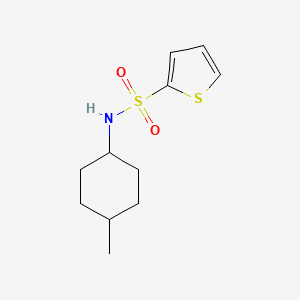
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B10970819.png)
